molecular formula C12H20N2O B13637674 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one

5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one

Cat. No.: B13637674
M. Wt: 208.30 g/mol
InChI Key: SCRUTIKRMOLZAV-UHFFFAOYSA-N
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Description

5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1H)-one is a pyridinone derivative characterized by a 3,3-dimethylbutyl substituent at the N1 position, a methyl group at C4, and an amino group at C3. The compound’s branched alkyl chain (3,3-dimethylbutyl) likely enhances lipophilicity, influencing bioavailability and metabolic stability compared to linear or polar substituents.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

5-amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2-one

InChI

InChI=1S/C12H20N2O/c1-9-7-11(15)14(8-10(9)13)6-5-12(2,3)4/h7-8H,5-6,13H2,1-4H3

InChI Key

SCRUTIKRMOLZAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1h)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the N1 Position

The N1 alkyl/aryl group significantly impacts physicochemical properties and biological activity. Key analogs include:

Table 1: Substituent Variations and Key Features
Compound Name N1 Substituent Key Features/Applications Evidence Sources
5-Amino-1-(3-methoxypropyl)-4-methylpyridin-2(1H)-one 3-Methoxypropyl Discontinued intermediate; polar substituent may reduce membrane permeability
5-Amino-1-(4-hydroxybutyl)-4-methylpyridin-2(1H)-one 4-Hydroxybutyl Hydroxyl group enhances solubility; potential for prodrug development
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one 3-Methylbutyl Saturated pyridinone core; used in early-stage antiviral research
5-Amino-1-(cyclopentylmethyl)-4-methylpyridin-2(1H)-one Cyclopentylmethyl Bulky substituent improves target binding affinity in kinase inhibitors
5-Amino-1-(5-hydroxypentyl)-4-methylpyridin-2(1H)-one 5-Hydroxypentyl Extended alkyl chain with terminal hydroxyl; limited commercial availability
Key Observations :
  • Lipophilicity : The 3,3-dimethylbutyl group in the target compound likely confers higher logP compared to hydroxybutyl or methoxypropyl analogs, favoring blood-brain barrier penetration .
  • Metabolic Stability : Cyclopentylmethyl and dimethylbutyl groups may resist oxidative metabolism better than linear chains .
  • Synthetic Accessibility : Methoxypropyl and hydroxybutyl derivatives are easier to functionalize for prodrug strategies but face stability challenges under acidic conditions .

Core Structure Modifications

Variations in the pyridinone scaffold influence electronic properties and hydrogen-bonding capacity:

Table 2: Core Structure Comparisons
Compound Name Core Structure Electronic Effects Evidence Sources
5-Amino-1-(3,3-dimethylbutyl)-4-methylpyridin-2(1H)-one Pyridin-2(1H)-one Electron-deficient ring due to carbonyl; enhances interactions with enzymatic active sites
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one Partial saturation reduces aromaticity; alters binding kinetics
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Expanded heterocyclic system; broader kinase inhibition profile
Key Observations :
  • The pyridin-2(1H)-one core in the target compound balances electron deficiency and planarity, optimizing interactions with ATP-binding pockets in kinases.
  • Pyrido[1,2-a]pyrimidinone derivatives (e.g., from ) exhibit enhanced potency due to additional hydrogen-bond acceptors but suffer from synthetic complexity .

Pharmacological and Commercial Relevance

  • Emerging Candidates : Cyclopentylmethyl-substituted analogs (CAS 1525578-89-5) are under active investigation for neurodegenerative diseases .

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